molecular formula C7H6N4O2 B1296421 1H-Benzotriazole, 1-methyl-5-nitro- CAS No. 25877-34-3

1H-Benzotriazole, 1-methyl-5-nitro-

Cat. No. B1296421
CAS RN: 25877-34-3
M. Wt: 178.15 g/mol
InChI Key: BQPFSSQRLBUMQC-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 1-methyl-5-nitro- is a derivative of Benzotriazole (BTA), a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular structure of 1H-Benzotriazole, 1-methyl-5-nitro- is C6H4N4O2 . It has a molecular weight of 164.1216 .


Chemical Reactions Analysis

Benzotriazole (BTA) is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Scientific Research Applications

NMR Spectroscopy and Tautomerism

  • NMR Spectroscopy : The structures and tautomerism of nitrobenzotriazoles, including derivatives of "1H-Benzotriazole, 1-methyl-5-nitro-", were studied using multinuclear 1H, 13C, 15N, and 2D NMR spectroscopy and quantum chemistry (Larina & Milata, 2009).

Environmental Impact and Biodegradation

  • Biodegradation in Wastewater : The aerobic biological degradation mechanisms of benzotriazoles in activated sludge were investigated, identifying various transformation products (Huntscha et al., 2014).
  • Environmental Persistence : Studies on the occurrence and removal of benzotriazoles in wastewater emphasized their partial persistence and environmental relevance (Reemtsma et al., 2010).

Applications in High-Energy Materials

  • Energetic Material Applications : The synthesis of amino, azido, nitro, and nitrogen-rich azole-substituted derivatives of 1H-benzotriazole was carried out for high-energy material applications, focusing on the synthesis process and characterization of these compounds (Srinivas et al., 2012).

Corrosion Inhibition

  • Copper Corrosion Inhibition : A study on the inhibition mechanisms of benzotriazole derivatives for copper corrosion in sulphate solutions was conducted, revealing the formation of protective films on copper surfaces (Aramaki et al., 1991).
  • Effectiveness in Corrosion Inhibition : Investigations into the inhibitive behavior of various benzotriazole derivatives on aluminium corrosion in hydrochloric acid highlighted their effectiveness as cathodic inhibitors (Bereket & Pınarbaşı, 2004).

Environmental Monitoring and Analysis

  • Voltammetric Sensing in Water : The development of a voltammetric method using commercial screen-printed electrodes for sensing benzotriazoles in water samples was an important step in environmental monitoring (Muschietti et al., 2020).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : The synthesis of 1-methyl-7-nitrobenzotriazole and its derivatives was explored, contributing to the understanding of their structural properties (Kamel et al., 1966).

Safety And Hazards

1H-Benzotriazole, 1-methyl-5-nitro- is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

1-methyl-5-nitrobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-10-7-3-2-5(11(12)13)4-6(7)8-9-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPFSSQRLBUMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80319324
Record name 1-Methyl-5-nitro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazole, 1-methyl-5-nitro-

CAS RN

25877-34-3
Record name 25877-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-5-nitro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of diamine 248 (1.13 g, 6.76 mmol) and concentrated HCl (5.6 mL, 67 mmol) in water (22 mL) at 0° C., was treated with a solution of NaNO2 (586 mg, 8.5 mmol) in water (10 mL). The mixture was stirred at the same conditions for 3 h, warmed to room temperature, neutralized with a 5% w/v solution of KOH in water and filtered. The solid was washed with cold water and dried to afford title compound 264 (975 mg, 81% yield). 1H NMR: (DMSO) δ (ppm): 9.00 (d, J=1.3 Hz, 1H), 8.39 (dd, J=1.3, 8.8 Hz, 1H), 8.09 (d, J=8.8 Hz, 1H), 4.40 (s, 3H).
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
586 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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